molecular formula C7H5NOS B1362437 Thieno[3,2-c]pyridin-4(5H)-one CAS No. 27685-92-3

Thieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1362437
Key on ui cas rn: 27685-92-3
M. Wt: 151.19 g/mol
InChI Key: DUPNPBCUJHMSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04677104

Procedure details

The synthesis of this compound was accomplished with the same sequence of reactions as used to prepare IIIc, except that the starting material (X) is 3-thiophenecarboxaldehyde. The multiple step preparation of the positional isomer IIIc' was complicated, however, in that the Curtius-type rearrangement reaction (Example 4) gave the desired VI intermediate compound in low yield as the major product of this reaction was a sym-triazine by-product which resulted from trimerization of the isocyanate intermediate. Nonetheless, application of the reactions outlined in Scheme 1 resulted in production of the IIIc' product, which was a brown gum and was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:8].[S:9]1C=C[C:11](C=O)=[CH:10]1>>[O:8]=[C:7]1[C:3]2[CH:11]=[CH:10][S:9][C:4]=2[CH:5]=[CH:6][NH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound
CUSTOM
Type
CUSTOM
Details
to prepare IIIc
CUSTOM
Type
CUSTOM
Details
The multiple step preparation of the positional isomer IIIc'
CUSTOM
Type
CUSTOM
Details
however, in that the Curtius-type rearrangement reaction (Example 4)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=CC2=C1C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.